Comprehensive Structural Elucidation and Analytical Profiling of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic Acid
Comprehensive Structural Elucidation and Analytical Profiling of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic Acid
[1]
Executive Summary
This technical guide provides a rigorous structural and synthetic analysis of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid .[1] This molecule represents a specialized class of peptidomimetics known as cyclic carbamates. By incorporating the nitrogen atom of the amino acid backbone into a six-membered 1,3-oxazinan-2-one ring, this scaffold imposes significant conformational constraints on the peptide backbone. Such constraints are critical in drug discovery for enhancing metabolic stability and locking bioactive conformations, particularly in the development of protease inhibitors and 11
Part 1: Chemical Architecture and Properties[1]
Structural Decomposition
The molecule can be structurally dissected into two primary pharmacophores:
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The Backbone: A 3-phenylpropanoic acid moiety (derived from Phenylalanine).[1]
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The Constraint: A 2-oxo-1,3-oxazinan-3-yl ring fused at the nitrogen position.[1][2]
This structure effectively "masks" the N-terminus of phenylalanine, replacing the free amine with a cyclic carbamate. This modification reduces the rotational freedom around the
Physicochemical Profile[3][4][5]
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IUPAC Name: 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid[1][2]
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Molecular Formula:
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Molecular Weight: 249.26 g/mol [1]
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Chirality: The C2 position (alpha-carbon) is chiral.[1] In pharmaceutical applications, the S-enantiomer (derived from L-Phenylalanine) is the standard scaffold.
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Solubility: Soluble in polar organic solvents (DMSO, Methanol, DMF).[1] Limited solubility in water due to the lipophilic benzyl side chain, despite the carboxylic acid.
Computed Descriptors (Table 1)
| Descriptor | Value | Significance |
| H-Bond Donors | 1 (COOH) | Critical for receptor binding; carbamate N is fully substituted.[1] |
| H-Bond Acceptors | 4 | Includes Carbamate C=O, Ring Oxygen, Acid C=O, Acid -OH.[1] |
| TPSA | ~66.8 | Indicates good membrane permeability (Rule of 5 compliant).[1] |
| Rotatable Bonds | 4 | Benzyl rotation and Propanoic acid chain; Ring is rigid.[1] |
| LogP (Predicted) | 1.2 - 1.5 | Moderate lipophilicity suitable for oral bioavailability.[1] |
Part 2: Synthetic Methodology
Standardized Protocol for Research Applications
The synthesis of 1,3-oxazinan-2-one derivatives from amino acids requires a "Green Chemistry" approach, avoiding the use of phosgene gas. The preferred method utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe, crystalline carbonyl source.[1]
Retrosynthetic Analysis (Graphviz Diagram)
Figure 1: Retrosynthetic pathway demonstrating the assembly of the cyclic carbamate from L-Phenylalanine and a 3-carbon linker.
Detailed Experimental Protocol
Step 1: N-Alkylation (Formation of the Amino Alcohol)
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Reagents: L-Phenylalanine methyl ester hydrochloride (1.0 eq), 3-Bromo-1-propanol (1.1 eq), Potassium Carbonate (
, 2.5 eq), Acetonitrile (MeCN).[1] -
Procedure: Suspend amino ester and base in MeCN. Add 3-bromo-1-propanol dropwise. Reflux for 12-16 hours.
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Workup: Filter inorganic salts. Concentrate filtrate. Purify via flash column chromatography (Hexane/EtOAc) to isolate N-(3-hydroxypropyl)-L-phenylalanine methyl ester.
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Checkpoint: Verify Mono-alkylation vs. Di-alkylation by MS.
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Step 2: CDI-Mediated Cyclization
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Reagents: Amino alcohol intermediate (from Step 1), 1,1'-Carbonyldiimidazole (CDI, 1.2 eq), Dichloromethane (DCM) or THF.[1]
-
Procedure: Dissolve intermediate in dry DCM under
atmosphere. Add CDI in one portion at .[3] Allow to warm to Room Temperature (RT) and stir for 6 hours. -
Mechanism: The imidazole activates the hydroxyl group, followed by intramolecular nucleophilic attack by the secondary amine to close the ring.
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Workup: Wash with 1N HCl (to remove imidazole), then Brine. Dry over
.[1]
Step 3: Ester Hydrolysis
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Reagents: Lithium Hydroxide (LiOH, 2.0 eq), THF/Water (3:1).
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Procedure: Stir the cyclic ester with LiOH at RT for 2 hours.
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Isolation: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate. Recrystallize from Hexane/Ether to obtain the final acid.
Part 3: Analytical Profiling & Characterization[1]
Nuclear Magnetic Resonance (NMR) Analysis
The formation of the ring creates a distinct signature in the
Predicted
| Position | Shift ( | Multiplicity | Integration | Interpretation |
| COOH | 10.5 - 12.0 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable).[1] |
| Ar-H | 7.15 - 7.35 | Multiplet | 5H | Phenyl ring protons.[1] |
| 4.80 - 4.95 | dd | 1H | Alpha-proton.[1] Deshielded by adjacent N and COOH.[1] | |
| Ring O-CH2 | 4.15 - 4.25 | Triplet/Multiplet | 2H | Protons adjacent to Oxygen in the oxazinane ring.[1] |
| Ring N-CH2 | 3.20 - 3.40 | Multiplet | 2H | Protons adjacent to Nitrogen in the ring.[1] |
| Benzyl CH2 | 3.00 - 3.25 | dd (diastereotopic) | 2H | Benzylic protons.[1] |
| Ring C-CH2-C | 1.90 - 2.10 | Multiplet | 2H | Central methylene of the propyl linker.[1] |
Mass Spectrometry (MS) Fragmentation Logic
Understanding the fragmentation pattern is vital for confirming the structure in biological matrices (e.g., PK studies).
Graphviz Fragmentation Tree:
Figure 2: Primary fragmentation pathways in ESI-MS (Positive Mode).[1]
Infrared Spectroscopy (IR)
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Carboxylic Acid C=O: 1710 - 1730
(Strong).[1] -
Cyclic Carbamate C=O: 1680 - 1700
(Strong, distinct from amide).[1] -
OH Stretch: 2800 - 3200
(Broad, carboxylic acid dimer).[1]
Part 4: Applications in Drug Development
Peptidomimetics and Conformational Control
The 1,3-oxazinan-2-one scaffold is a "Freidinger lactam" analog.[1] By constraining the
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Protease Inhibitors: Preventing the enzyme from hydrolyzing the peptide bond.[1]
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GPCR Ligands: Locking the side chain (phenyl group) in a bioactive orientation.[1]
Known Biological Relevance
Research indicates that 1,3-oxazinan-2-one derivatives are potent inhibitors of 11
References
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Structure-Based Design and Synthesis of 1,3-Oxazinan-2-one Inhibitors of 11
-Hydroxysteroid Dehydrogenase Type 1. Journal of Medicinal Chemistry. (2011). Available at: [Link] -
N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry. (2006). Available at: [Link]
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Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones. Frontiers in Chemistry. (2019). Available at: [Link]
-
PubChem Compound Summary for CID 641496 (1,3-Oxazinan-2-one Core). National Center for Biotechnology Information.[1] Available at: [Link]
